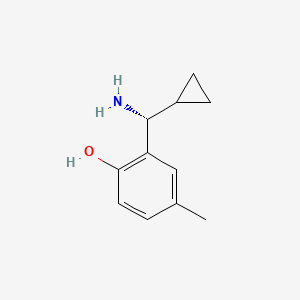
(R)-2-(Amino(cyclopropyl)methyl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a phenol precursor reacts with an electrophile.
Industrial Production Methods
Industrial production of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
化学反应分析
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives, depending on the reagents used.
科学研究应用
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
相似化合物的比较
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can be compared with other similar compounds, such as:
®-2-(Amino(cyclopropyl)methyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol: Similar structure but with a chloro group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-nitrophenol: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-[(R)-amino(cyclopropyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-2-5-10(13)9(6-7)11(12)8-3-4-8/h2,5-6,8,11,13H,3-4,12H2,1H3/t11-/m1/s1 |
InChI 键 |
CVTUATVVDRJTQZ-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C2CC2)N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


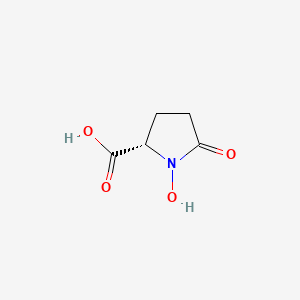
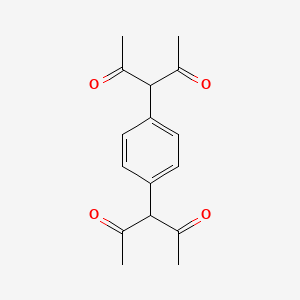
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


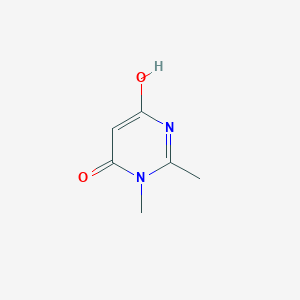
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)

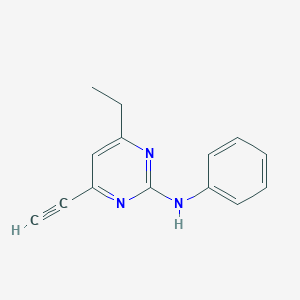
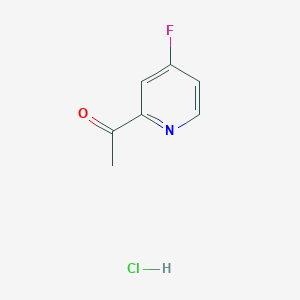
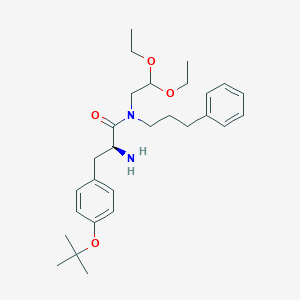

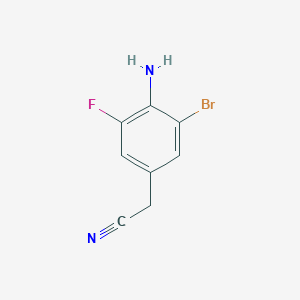
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
